1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-09-9) is a boron-containing urea derivative with the molecular formula C₁₇H₂₇BN₂O₃ and a molecular weight of 318.22 g/mol . It is synthesized via a reaction between 4-tert-butylphenyl isocyanate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, yielding 50% after purification by column chromatography (CH₂Cl₂/EtOAc 95:5) . The compound features a tert-butyl group attached to the phenylurea moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the meta position of the phenyl ring. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry for biaryl bond formation .
Properties
IUPAC Name |
1-tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDIMXXCQSZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128764 | |
| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-09-9 | |
| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Comparison with Similar Compounds
Positional Isomers and Boronic Acid Derivatives
(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (6.30) :
- Derived from hydrolysis of the target compound, replacing the boronic ester with a boronic acid group.
- Yield : 105% (unusually high, possibly due to residual solvent or measurement error).
- Key difference : Enhanced water solubility due to the boronic acid group, but reduced stability in air compared to the boronic ester .
1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea :
Substituent Variations on the Urea Nitrogen
- 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874291-02-8): Replaces tert-butyl with isopropyl. Molecular formula: C₁₆H₂₅BN₂O₃.
- 1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-26-0): Substitutes tert-butyl with a 2-methoxyethyl group.
Functional Group Replacements
Halogen-Substituted Analogs
- 1-(4-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874302-00-8) :
Heterocyclic Modifications
- 1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 874297-85-5) :
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The tert-butyl group in the target compound introduces steric bulk, which may reduce coupling efficiency in Suzuki reactions compared to less hindered analogs like the isopropyl derivative .
- Solubility Trends : Hydrophilic substituents (e.g., 2-methoxyethyl) improve aqueous solubility, whereas halogenated or aromatic groups enhance lipophilicity .
- Biological Relevance : Compounds like 6.30 (boronic acid derivative) are intermediates in prodrug strategies, where boronic esters are hydrolyzed in vivo to active boronic acids .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Precursors
The core synthetic strategy for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the phenyl ring involves palladium-catalyzed borylation of aryl triflates or aryl halides using bis(pinacolato)diboron as the boron source.
| Reagent/Condition | Details |
|---|---|
| Aryl triflate or aryl bromide | Example: tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate |
| Boron source | Bis(pinacolato)diboron (1.2 equiv) |
| Base | Potassium acetate (KOAc) (3 equiv) |
| Catalyst | PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2 (2-5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Time | 16 hours |
| Atmosphere | Argon or nitrogen (inert) |
Procedure Summary:
- The aryl triflate is combined with bis(pinacolato)diboron, potassium acetate, and palladium catalyst in 1,4-dioxane.
- The mixture is degassed and stirred under an inert atmosphere at 80 °C for 16 hours.
- After cooling, the solvent is removed, and the crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography using ethyl acetate/hexanes gradient elution.
- The desired arylboronate ester is obtained in good yield (typically >80%).
This method is well-established for installing the dioxaborolane group onto aromatic systems and provides a key intermediate for further urea formation.
Formation of the Urea Functional Group
The urea moiety is introduced by coupling the boronate-containing aryl intermediate with tert-butyl isocyanate or related carbamoylating agents.
| Reagent/Condition | Details |
|---|---|
| Arylboronate intermediate | Prepared from borylation step |
| Carbamoylating agent | Tert-butyl isocyanate or equivalent |
| Base | Sodium carbonate or other mild bases |
| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) (approx. 5 mol%) |
| Solvent | Mixture of toluene and ethanol/water |
| Temperature | 80 °C |
| Time | 4–5 hours |
| Atmosphere | Argon or nitrogen (inert) |
Procedure Summary:
- The arylboronate ester is dissolved in toluene and ethanol mixture.
- Sodium carbonate aqueous solution is added, and the mixture is degassed under argon.
- Pd(PPh3)4 catalyst is introduced, and the reaction is heated at 80 °C for 4.5 hours.
- After reaction completion, the mixture is cooled, diluted with ethyl acetate, washed with saturated sodium bicarbonate solution, dried, and concentrated.
- The crude product is purified by silica gel chromatography to yield the target urea derivative in high yield (around 90–93%).
Alternative Catalytic Systems and Conditions
Other palladium catalysts such as PdCl2(dppf) and Pd(dppf)Cl2 have been employed with similar bases like potassium phosphate or potassium acetate. Microwave irradiation has been used to accelerate the Suzuki-type coupling steps, reducing reaction times to as little as 30 minutes at 80 °C under inert atmosphere.
Summary Table of Key Preparation Parameters
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation of aryl triflate | Bis(pinacolato)diboron, KOAc, PdCl2(dppf) | 1,4-Dioxane | 80 °C | 16 h | >80 | Argon atmosphere, column purification |
| Urea formation coupling | Tert-butyl isocyanate, Na2CO3, Pd(PPh3)4 | Toluene:EtOH:H2O (2:1) | 80 °C | 4.5 h | ~93 | Argon atmosphere, silica gel purification |
| Microwave-assisted coupling | PdCl2(dppf), K3PO4 | 1,4-Dioxane:H2O | 80 °C | 0.5 h | ~80 | Microwave irradiation, inert atmosphere |
Research Findings and Notes
- The palladium-catalyzed borylation is highly efficient and selective for introducing the pinacol boronate ester group.
- Potassium acetate and sodium carbonate bases are preferred for their mildness and compatibility with palladium catalysts.
- The use of inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.
- Purification by silica gel chromatography using gradients of ethyl acetate and hexanes or heptane ensures high purity of the final compound.
- Microwave-assisted protocols offer time-saving advantages without compromising yield or purity.
- The tert-butyl group in the urea provides steric bulk and stability, influencing the compound's reactivity and solubility.
Q & A
Q. What are the key synthetic strategies for preparing 1-tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The synthesis typically involves:
- Step 1 : Introduction of the boronic ester via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) on a brominated phenyl intermediate .
- Step 2 : Formation of the urea moiety through condensation of an isocyanate (e.g., tert-butyl isocyanate) with an aniline derivative bearing the boronic ester group .
- Purification : Column chromatography (SiO₂, gradient elution with pentane/EtOAC + 0.25% Et₃N) is critical to isolate the product, as evidenced by low yields (~27%) in analogous syntheses due to polar functional groups .
Q. How can researchers characterize the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea NH protons (δ ~6–8 ppm) and tert-butyl group signals (δ ~1.3 ppm) .
- HPLC/MS : To assess purity and molecular ion peaks (exact mass ~344.22 g/mol for related tert-butyl-boronate urea derivatives) .
- ATR-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What solvent systems are optimal for handling this compound in reactions?
Q. What are the primary applications of this compound in medicinal chemistry?
- Prodrug Design : The boronic ester acts as a bioreversible protecting group, enabling targeted delivery of urea-based therapeutics (e.g., protease inhibitors) .
- Biological Target Engagement : The urea moiety facilitates hydrogen bonding with enzymes (e.g., kinases), while the boronate enables Suzuki-Miyaura coupling for bioconjugation .
Q. How stable is this compound under standard laboratory conditions?
- Thermal Stability : Stable at room temperature but degrades above 150°C (melting points of analogs range 96–98°C) .
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media; store anhydrously at 0–6°C .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Optimized Catalysis : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance borylation efficiency .
- Reaction Monitoring : Employ TLC (Rf ~0.24 in pentane/EtOAc) to track intermediate formation and adjust stoichiometry .
- Byproduct Mitigation : Add Et₃N (1%) during purification to suppress urea decomposition .
Q. What contradictions exist in reported reactivity of the boronic ester moiety?
- Unexpected Cross-Coupling Failures : Steric hindrance from the tert-butyl group may reduce Suzuki-Miyaura coupling efficiency. Use bulkier aryl partners or elevated temperatures .
- Hydrogen Bonding Interference : The urea NH may coordinate Pd catalysts, necessitating protective group strategies (e.g., Boc-protected intermediates) .
Q. How to design experiments to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on boron-selective chips to measure binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during urea-enzyme interactions .
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How can the compound’s stability be improved for in vivo studies?
- Prodrug Derivatization : Replace the pinacol boronic ester with a more stable trifluoroborate salt .
- Nanoparticle Encapsulation : Use PEGylated liposomes to shield the boronate from hydrolysis .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
